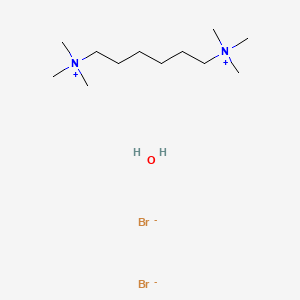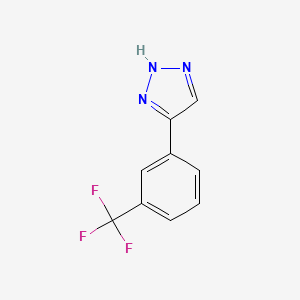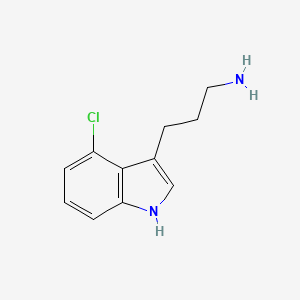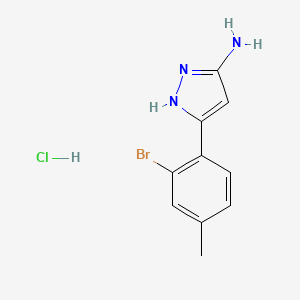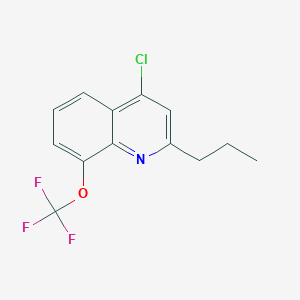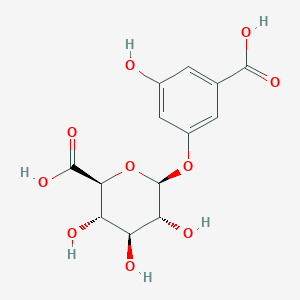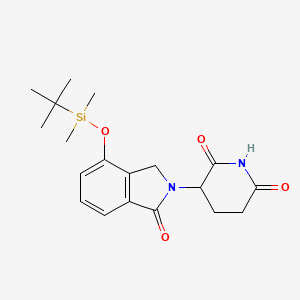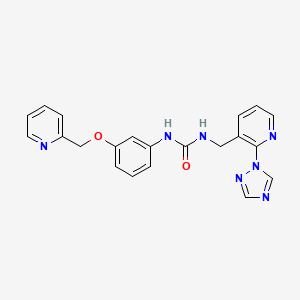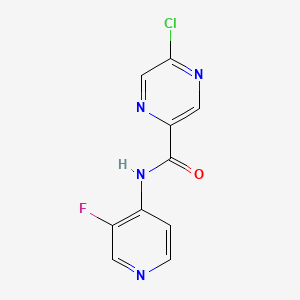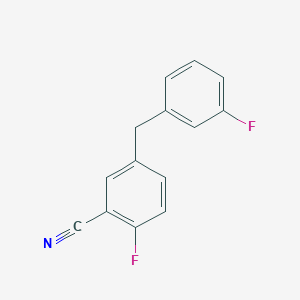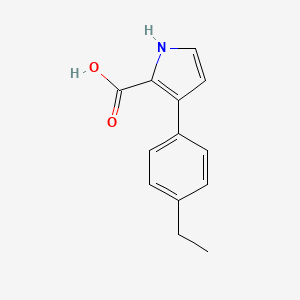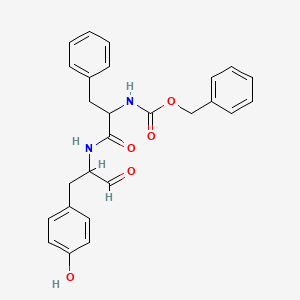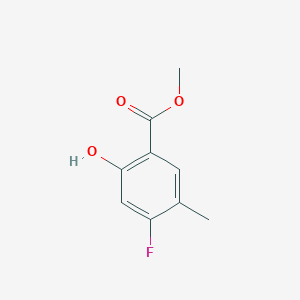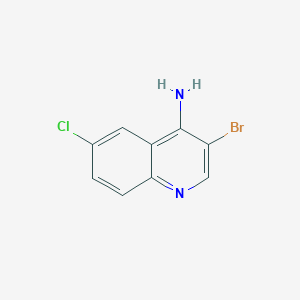
3-Bromo-6-chloroquinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-3-bromo-6-chloroquinoline: is a heterocyclic aromatic organic compound with the molecular formula C₉H₆BrClN₂ and a molecular weight of 257.51 g/mol It is a derivative of quinoline, a structure known for its significant biological and pharmacological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-bromo-6-chloroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps :
Condensation Reaction: Substituted anthranilonitriles are condensed with 1,1,1-trichloro-4-ethoxybut-3-enone to form an intermediate product.
Cyclization: The intermediate undergoes cyclization to form the quinoline core structure.
Halogenation: The quinoline core is then subjected to halogenation reactions to introduce the bromo and chloro substituents at the desired positions.
Amination: Finally, the amino group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 4-Amino-3-bromo-6-chloroquinoline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and controlled reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-3-bromo-6-chloroquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The amino, bromo, and chloro groups can participate in nucleophilic and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while oxidation and reduction can lead to various quinoline derivatives.
Applications De Recherche Scientifique
4-Amino-3-bromo-6-chloroquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-3-bromo-6-chloroquinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminoquinoline: Known for its antimalarial activity.
6-Bromoquinoline: Studied for its antimicrobial properties.
4-Chloroquinoline: Investigated for its potential use in various therapeutic applications.
Uniqueness
4-Amino-3-bromo-6-chloroquinoline is unique due to the combination of amino, bromo, and chloro substituents on the quinoline ring.
Propriétés
Numéro CAS |
1065088-30-3 |
|---|---|
Formule moléculaire |
C9H6BrClN2 |
Poids moléculaire |
257.51 g/mol |
Nom IUPAC |
3-bromo-6-chloroquinolin-4-amine |
InChI |
InChI=1S/C9H6BrClN2/c10-7-4-13-8-2-1-5(11)3-6(8)9(7)12/h1-4H,(H2,12,13) |
Clé InChI |
PJVBMHRPJKFPJN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=NC=C(C(=C2C=C1Cl)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


